REACTION_SMILES
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[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH:1][CH:2]1[CH2:3][N:4]([c:7]2[n:8][cH:9][cH:10][c:11]([OH:13])[n:12]2)[CH2:5][CH2:6]1.[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[OH:1][CH:2]1[CH2:3][N:4]([c:7]2[n:8][cH:9][cH:10][c:11]([Cl:16])[n:12]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Oc1ccnc(N2CCC(O)C2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccnc(N2CCC(O)C2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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OC1CCN(c2nccc(Cl)n2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |